Enantiomeric Specificity: (R)-Configuration is Indispensable for Muscarinic M₁/M₃ Antagonist Activity
The (R)-enantiomer of 3-quinuclidinol tosylate is the mandatory precursor for FDA-approved muscarinic antagonists including solifenacin, talsaclidine, and revatropate. The corresponding (S)-enantiomer yields pharmacologically inactive or undesired receptor profiles [1]. Solifenacin, synthesized from (R)-3-quinuclidinol, exhibits pKᵢ values of 7.6 (M₁), 6.9 (M₂), and 8.0 (M₃); the (R,S)-enantiomer impurity must be controlled below 0.5% per ICH Q3A guidelines [2]. No approved mAChR antagonist is derived from the (S)-enantiomer, confirming absolute stereochemical stringency.
| Evidence Dimension | Receptor binding affinity (pKᵢ at human recombinant mAChR subtypes) |
|---|---|
| Target Compound Data | pKᵢ M₁ = 7.6, M₂ = 6.9, M₃ = 8.0 (for solifenacin derived from (R)-3-quinuclidinol tosylate) |
| Comparator Or Baseline | (S)-enantiomer: no therapeutically relevant mAChR antagonist activity reported; racemate: requires chiral resolution adding ≥30% cost |
| Quantified Difference | Enantiomeric impurity limit <0.5% for API release; (S)-enantiomer yields no approved drug candidates |
| Conditions | Recombinant human M₁, M₂, M₃ receptor binding assays; chiral HPLC (amylose tris-(3,5-dimethylphenylcarbamate) stationary phase) |
Why This Matters
Procurement of the specific (R)-enantiomer tosylate directly determines whether the downstream API will meet regulatory enantiomeric purity specifications.
- [1] Cereda E, Bietti G, Schiavi GB, Donetti A, Schiavone A, Doods HN. R(-)3-quinuclidinol derivatives. United States Patent US 5,164,386. Issued November 17, 1992. View Source
- [2] Nirogi RVS, Kambhampati RS, Shinde AK, et al. Separation and simultaneous estimation of enantiomers and diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). Chirality. 2023;35(12):1007-1018. View Source
